molecular formula C16H25N3O2 B1211013 N-Propionylprocainamide CAS No. 101427-17-2

N-Propionylprocainamide

Cat. No.: B1211013
CAS No.: 101427-17-2
M. Wt: 291.39 g/mol
InChI Key: CTHPVGZIOICAFO-UHFFFAOYSA-N
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Description

N-Propionylprocainamide (NPPA) is a major metabolite of the antiarrhythmic drug procainamide, formed via enzymatic propionylation of the parent compound. Structurally, it consists of a procainamide backbone modified by a propionyl group (-COCH2CH3) attached to the terminal amine (Fig. 1C) . With a molecular weight of 291.39 g/mol and high purity (≥99.0%), NPPA is widely utilized as an internal standard (IS) in ultra-high-performance liquid chromatography (UHPLC) methods due to its stability and distinct chromatographic behavior .

Properties

CAS No.

101427-17-2

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-4-(propanoylamino)benzamide

InChI

InChI=1S/C16H25N3O2/c1-4-15(20)18-14-9-7-13(8-10-14)16(21)17-11-12-19(5-2)6-3/h7-10H,4-6,11-12H2,1-3H3,(H,17,21)(H,18,20)

InChI Key

CTHPVGZIOICAFO-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NCCN(CC)CC

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NCCN(CC)CC

Synonyms

N-propionylprocainamide
NPPA

Origin of Product

United States

Comparison with Similar Compounds

Procainamide, N-Acetylprocainamide (NAPA), and N-Propionylprocainamide (NPPA)

The structural differences among these compounds lie in their substituents:

  • Procainamide : Base structure with a free terminal amine.
  • N-Acetylprocainamide (NAPA) : Acetyl group (-COCH3) attached to the terminal amine (MW: 277.36 g/mol) .
  • This compound (NPPA) : Propionyl group (-COCH2CH3) attached to the terminal amine (MW: 291.39 g/mol) .

Table 1: Molecular Properties

Compound Molecular Weight (g/mol) Key Functional Group Primary Use
Procainamide 271.79 Free amine Antiarrhythmic drug
N-Acetylprocainamide 277.36 Acetyl group Metabolite/therapeutic
This compound 291.39 Propionyl group Analytical internal standard

Metabolic Pathways

Procainamide undergoes extensive hepatic metabolism, yielding metabolites such as NAPA (via acetylation) and NPPA (via propionylation). While NAPA retains antiarrhythmic activity, NPPA is pharmacologically inert but serves as a marker for metabolic studies .

Analytical and Chromatographic Behavior

Chromatographic Separation

NPPA, procainamide, and NAPA exhibit distinct retention times under optimized chromatographic conditions. For example:

  • BetaBasic® Columns : Using 0.1% triethylamine (TEA) in acetonitrile (ACN)/H2O (pH 10.6), all three compounds are baseline-separated, with NPPA showing intermediate retention between procainamide and NAPA .
  • StableBond Columns : With 20 mM KH2HPO4 (pH 3.5)/ACN (90:10), NPPA elutes later than NAPA due to its larger hydrophobic propionyl group .

Table 2: Chromatographic Conditions

Column Type Mobile Phase Elution Order (Early → Late) Reference
BetaBasic 18 (5 µm) 0.1% TEA in ACN/H2O (pH 10.6) Procainamide → NPPA → NAPA
StableBond C18 20 mM KH2HPO4/ACN (pH 3.5) Procainamide → NAPA → NPPA

Sensitivity in Analytical Methods

NPPA’s stability and minimal matrix interference make it superior to NAPA and procainamide as an IS in UHPLC. For instance, a UHPLC-DAD method using NPPA achieved a lower limit of quantification (LLOQ) of 10 ng/mL for procainamide and NAPA in plasma, with a run time of just 5 minutes .

Pharmacokinetic Comparison

  • NPPA : Used as an IS due to its inert pharmacokinetic profile and lack of therapeutic activity .
  • NAPA : Exhibits a longer half-life (~6–8 hours in humans) and antiarrhythmic efficacy, necessitating therapeutic drug monitoring .
  • Procainamide : Shorter half-life (~2–4 hours) but higher risk of toxicity (e.g., lupus-like syndrome) .

Table 3: Pharmacokinetic Parameters

Compound Half-Life (Hours) Volume of Distribution (L/kg) Clinical Relevance
Procainamide 2–4 1.5–2.5 High toxicity risk
N-Acetylprocainamide 6–8 1.1–1.5 Therapeutic metabolite
This compound N/A N/A Analytical internal standard

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